molecular formula C6H7NO2S B077814 Methyl 4-methylthiazole-2-carboxylate CAS No. 14542-15-5

Methyl 4-methylthiazole-2-carboxylate

Cat. No.: B077814
CAS No.: 14542-15-5
M. Wt: 157.19 g/mol
InChI Key: QYBUZTKTDPPXJR-UHFFFAOYSA-N
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Description

Methyl 4-methylthiazole-2-carboxylate (CAS: 14542-15-5, MFCD08275081) is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at position 4 and a methyl ester group at position 2 . The thiazole core, a five-membered ring containing nitrogen and sulfur atoms, confers unique electronic and steric properties, making this compound valuable in pharmaceutical and agrochemical research. Its molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol. The compound is typically synthesized via cyclization reactions involving thioamides or through coupling of pre-functionalized intermediates, as seen in analogous thiazole derivatives .

Preparation Methods

Methyl 4-methylthiazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea or its derivatives under mild reaction conditions. This one-pot synthesis method is efficient and yields the desired product in good quantities . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 4-methylthiazole-2-carboxylate is often synthesized through various methods, including:

  • Bromination and Cyclization : This method involves the reaction of acetoacetic esters with N-bromosuccinimide in a solvent mixture, followed by the addition of thiourea derivatives to form the thiazole ring .
  • Modification of Existing Compounds : Researchers have explored modifying thiazole derivatives to enhance their biological activities, particularly against pathogens like Mycobacterium tuberculosis .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for pharmaceutical development aimed at treating infectious diseases.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, treatment with this compound resulted in a notable decrease in cell viability, suggesting its potential as an anticancer agent.

Diabetes Management

Emerging evidence suggests that thiazole derivatives can have protective effects against diabetes mellitus. Compounds similar to this compound have been shown to improve insulin sensitivity and reduce oxidative stress markers in diabetic models . This highlights the potential for developing therapeutic agents targeting metabolic disorders.

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector for producing agrochemicals and dyes. Its unique chemical properties make it valuable for developing materials with specific functionalities.

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against bacterial strainsSignificant inhibition of growth observed
Cancer Cell Viability StudyTested on A549 and Caco-2 cellsReduced viability by approximately 39.8% in Caco-2 cells
Diabetes Model ResearchInvestigated effects on insulin sensitivityImproved parameters related to hyperglycemia and oxidative stress

Mechanism of Action

The mechanism of action of methyl 4-methylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. This interaction can inhibit enzyme activity or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

Structural Isomers and Analogues

Table 1: Structural Analogues of Methyl 4-methylthiazole-2-carboxylate

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity (%) Reference
Methyl 2-methylthiazole-4-carboxylate 6436-60-8 C₆H₇NO₂S 157.19 2-CH₃, 4-COOCH₃ 98
Methyl 4-methylthiazole-5-carboxylate 81569-44-0 C₆H₇NO₂S 157.19 4-CH₃, 5-COOCH₃ 95
Methyl 5-methylthiazole-2-carboxylate 79247-98-6 C₆H₇NO₂S 157.19 5-CH₃, 2-COOCH₃ 97
Ethyl 4-methylthiazole-2-carboxylate 6436-59-5 C₇H₉NO₂S 171.22 4-CH₃, 2-COOCH₂CH₃ N/A

Key Observations :

  • Substituent Position Effects : The position of the methyl and ester groups significantly influences reactivity and applications. For example, Methyl 4-methylthiazole-5-carboxylate (5-COOCH₃) may exhibit different electronic effects compared to the 2-COOCH₃ isomer due to altered conjugation with the thiazole ring .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (mg/mL) LogP Reference
This compound N/A N/A 10–50 (DMSO) 1.2
Methyl 2-chlorothiazole-4-carboxylate N/A N/A <1 (Water) 1.8
Methyl 2-phenylthiazole-4-carboxylate N/A N/A 5–10 (Methanol) 2.5

Key Observations :

  • Polarity : Electron-withdrawing groups (e.g., Cl in Methyl 2-chlorothiazole-4-carboxylate) reduce solubility in polar solvents compared to methyl-substituted analogues .
  • Lipophilicity : Aromatic substituents (e.g., phenyl in Methyl 2-phenylthiazole-4-carboxylate) increase LogP values, suggesting enhanced lipid bilayer penetration .

Challenges and Limitations

  • Synthetic Complexity : Regioselective synthesis of isomers (e.g., 4-methyl vs. 5-methyl) remains challenging, often requiring chromatographic separation .
  • Stability Issues : Halogenated derivatives (e.g., Methyl 2-(chloromethyl)thiazole-4-carboxylate) may decompose under acidic or basic conditions, limiting their utility in certain reactions .

Biological Activity

Methyl 4-methylthiazole-2-carboxylate (MMT) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of MMT, summarizing its mechanisms of action, applications in drug development, and its potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is known for its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of the methyl group at position 4 enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of MMT can be attributed to several mechanisms:

  • Enzyme Inhibition : MMT has been shown to interact with various enzymes, inhibiting their activity. This property is crucial in the development of drugs targeting specific metabolic pathways.
  • Receptor Binding : The compound can bind to biological receptors, influencing signaling pathways and cellular responses. Its thiazole structure allows for π-π interactions and hydrogen bonding with receptor sites.
  • Cytotoxic Effects : MMT exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that thiazole derivatives can significantly inhibit cell proliferation in human carcinoma cell lines such as MDA-MB-231 and HeLa, with IC50 values indicating potent activity .

Antitumor Activity

Research indicates that MMT and its derivatives possess significant antitumor activity. For example:

  • Cytotoxicity Assays : In vitro studies reported that MMT derivatives showed IC50 values as low as 3.92 µg/mL against MDA-MB-231 cells and 11.4 µg/mL against HeLa cells . This suggests a strong potential for these compounds in cancer treatment.

Enzyme Modulation

MMT has been investigated for its role as a modulator of GluA2 AMPA receptors. It acts as a negative allosteric modulator, affecting receptor activity and demonstrating significant cytotoxicity across various cancer cell lines .

Antimicrobial Properties

Thiazole derivatives, including MMT, have shown antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further exploration in antimicrobial drug development .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the antiproliferative effects of thiazole derivatives found that compounds similar to MMT significantly reduced cell viability in both breast (MDA-MB-231) and cervical (HeLa) cancer cells. The results indicated that structural modifications could enhance cytotoxic effects, suggesting a structure-activity relationship (SAR) that warrants further investigation .
  • Enzyme Inhibition Studies : Another study focused on the inhibition of β-ketoacyl synthase enzymes by thiazole derivatives, highlighting the potential of MMT-like compounds in targeting metabolic pathways in Mycobacterium tuberculosis, showcasing their relevance in antibiotic development .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget/Cell LineIC50 Value (µg/mL)Reference
CytotoxicityMDA-MB-2313.92
CytotoxicityHeLa11.4
Enzyme InhibitionGluA2 AMPA ReceptorsNot specified
Antimicrobial ActivityVarious PathogensModerate to Good

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for Methyl 4-methylthiazole-2-carboxylate to improve yield and purity?

Methodological Answer:

  • Utilize regioselective alkylation or carboxylation strategies for thiazole ring functionalization. For example, halogenated intermediates (e.g., 4-chloromethyl-2-methylthiazole hydrochloride ) can be coupled with methyl carboxylate groups under palladium-catalyzed cross-coupling conditions.
  • Monitor reaction progress via TLC or HPLC, and employ purification techniques such as column chromatography or recrystallization to isolate the product.
  • Reference multi-step protocols for structurally similar compounds, such as thiazole-triazole hybrids synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign 1H^1H and 13C^{13}C NMR signals using chemical shift databases for thiazole derivatives (e.g., 2-amino-thiazole-4-carboxylate analogs ).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement ) to resolve crystal structures. Compare puckering parameters (e.g., Cremer-Pople coordinates ) to analyze conformational stability.
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, referencing fragmentation patterns of related thiazole esters .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH).
  • Monitor degradation via HPLC-UV or LC-MS, identifying hydrolytic byproducts (e.g., free carboxylic acid derivatives).
  • Store in inert atmospheres (argon) and amber vials to mitigate oxidation and photodegradation, as recommended for similar heterocyclic esters .

Advanced Research Questions

Q. What computational strategies can predict the bioactive conformation of this compound in enzyme binding studies?

Methodological Answer:

  • Perform molecular docking using software like AutoDock Vina, guided by crystal structures of target enzymes (e.g., kinases or proteases).
  • Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability. For example, analyze interactions of thiazole-triazole hybrids with active-site residues .
  • Compare predicted binding affinities with experimental IC50_{50} values from enzymatic assays.

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • Cross-reference 1H^1H and 13C^{13}C NMR assignments with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • Re-examine crystallographic data for potential polymorphism or solvent effects, leveraging ORTEP-III for graphical visualization of molecular geometry .
  • Validate purity via elemental analysis (C, H, N, S) to rule out contamination from synthetic byproducts .

Q. What strategies enable the design of this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Introduce substituents at the 4-methyl or 2-carboxylate positions to modulate electronic properties (e.g., electron-withdrawing groups for enhanced reactivity).
  • Synthesize analogs like ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate and compare pharmacokinetic profiles using LogP and solubility assays.
  • Evaluate bioactivity in cellular models (e.g., anticancer or antiviral assays), as demonstrated for related thiazole-methylthio derivatives .

Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Transition from batch to flow chemistry for improved heat and mass transfer, reducing side reactions.
  • Optimize solvent systems (e.g., switch from DMF to greener alternatives like cyclopentyl methyl ether) to enhance scalability and reduce waste.
  • Use predictive tools like BKMS_METABOLIC or REAXYS to identify feasible synthetic routes and avoid patent conflicts .

Properties

IUPAC Name

methyl 4-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUZTKTDPPXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465699
Record name Methyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14542-15-5
Record name Methyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14542-15-5
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Synthesis routes and methods

Procedure details

To a solution of 4-methylthiazole (10 g) in anhydrous tetrahydrofuran (200 ml) was added n-butyl lithium in hexane (34.65 ml of 1.6M solution) dropwise at −78° C. The solution was stirred at −78° C. for 1 hour, at which point carbon dioxide gas was passed through the solution for 20 mins at −78° C. The solution was then allowed to warm to room temperature over 2 hours, the precipitate was filtered off, dissolved in methanol (200 ml) and added to methanolic hydrogen chloride (200 ml). The solution was stirred at room temperature overnight. The solvent was removed under vacuum and diethyl ether was added to the residue. The resultant solid was filtered off to yield the title compound as a white solid (2.2 g). 1H NMR (250 MHz, DMSO) δ 2.44 (3H, s), 3.89 (3H, s), 7.74 (1H, s).
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200 mL
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34.65 mL
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